2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
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Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features several bioactive moieties:
- Indole ring : Known for its role in various biological processes and interactions with neurotransmitter receptors.
- Triazole ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism.
- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.
The molecular formula of the compound is C19H23N5O3S, with a molecular weight of 443.47 g/mol. The presence of the methoxyethyl group is significant as it may influence solubility and biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets such as:
- Enzymes : The triazole moiety can inhibit various metabolic enzymes, potentially leading to therapeutic effects in conditions like cancer and infectious diseases.
- Receptors : The indole component may interact with serotonin receptors, influencing mood and neurological functions.
Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound show promising anticancer properties. For instance:
- A study reported that related indole-triazole compounds exhibited high potency against various cancer cell lines, with some compounds showing IC50 values lower than 10 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that:
- Triazole derivatives demonstrate effective antifungal activity against pathogens such as Candida species and Aspergillus species. In vitro tests showed that these compounds could inhibit fungal growth significantly compared to standard antifungal agents .
Comparative Analysis
To better understand the biological potential of this compound, a comparison with similar triazole-containing compounds is helpful:
Case Study 1: Anticancer Screening
In a multicellular spheroid model screening for anticancer compounds, derivatives of indole-triazoles were tested for their efficacy against human colon cancer cells. The study found that specific modifications in the triazole structure significantly enhanced anticancer activity compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Antifungal Efficacy
A comparative study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results demonstrated that certain modifications in the side chains improved efficacy against resistant strains .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-15-8-9-19(16(2)12-15)25-21(29)14-31-23-27-26-22(28(23)10-11-30-3)18-13-24-20-7-5-4-6-17(18)20/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUOSGNXULZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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